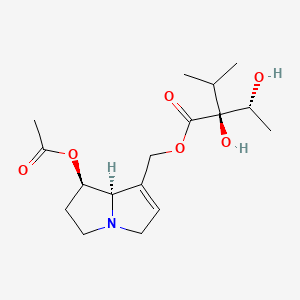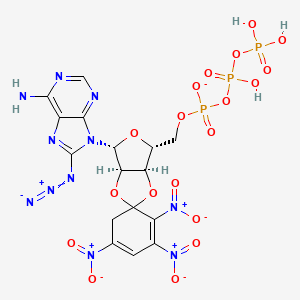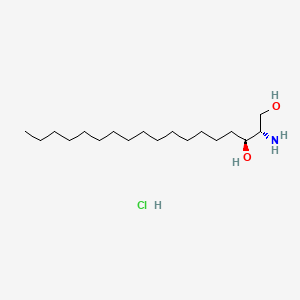
cis-2-Methylaconitate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-Methylaconitate, also known as alpha-methylaconitate or a-methylaconitic acid, belongs to the class of organic compounds known as tricarboxylic acids and derivatives. These are carboxylic acids containing exactly three carboxyl groups. cis-2-Methylaconitate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, cis-2-methylaconitate is primarily located in the cytoplasm. cis-2-Methylaconitate exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, cis-2-methylaconitate can be found in a number of food items such as chickpea, common wheat, boysenberry, and naranjilla. This makes cis-2-methylaconitate a potential biomarker for the consumption of these food products.
(Z)-but-2-ene-1,2,3-tricarboxylic acid is a tricarboxylic acid comprising (Z)-but-2-ene having the three carboxy groups at the 1-, 2- and 3-positions. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (Z)-but-2-ene-1,2,3-tricarboxylate.
Applications De Recherche Scientifique
PrpF Protein and cis-2-Methylaconitate Isomerization
The PrpF protein plays a crucial role in bacteria, particularly in the 2-methylcitric acid cycle. It is responsible for isomerizing trans-aconitate to cis-aconitate. This process involves a base-catalyzed proton abstraction and a rotation about the C2–C3 bond of 2-methylaconitate. PrpF's function is integral to the 2-methylcitric acid cycle, highlighting the importance of cis-2-methylaconitate in bacterial metabolism (Garvey et al., 2007).
Role in Oxidation of Propionate to Pyruvate
In Escherichia coli, the oxidation of propionate to pyruvate involves enzymes including methylcitrate dehydratase (PrpD) and aconitase (AcnB). PrpD is specific for (2S,3S)-methylcitrate and also hydrates cis-aconitate. The product of the dehydration of (2S,3S)-methylcitrate, cis-2-methylaconitate, plays a role in this pathway, indicating its significance in microbial propionate metabolism (Brock et al., 2002).
Catabolism of Propionate in Shewanella oneidensis
In the bacterium Shewanella oneidensis, the catabolism of propionate via the AcnD-dependent 2-methylcitric acid cycle involves the PrpF protein catalyzing the isomerization of 2-methyl-cis-aconitate. This indicates the role of cis-2-methylaconitate in the metabolism of propionate in certain bacteria (Rocco et al., 2017).
Metabolic Engineering for Itaconic Acid Production
cis-2-Methylaconitate is relevant in the field of metabolic engineering, specifically in the production of itaconic acid. In a study, the cis-aconitic acid decarboxylase gene was introduced into yeast Pichia kudriavzevii, demonstrating the potential of using cis-2-methylaconitate in the biopolymer industry through metabolic engineering (Sun et al., 2020).
Propriétés
Numéro CAS |
6061-93-4 |
|---|---|
Nom du produit |
cis-2-Methylaconitate |
Formule moléculaire |
C7H8O6 |
Poids moléculaire |
188.13 g/mol |
Nom IUPAC |
(Z)-but-2-ene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C7H8O6/c1-3(6(10)11)4(7(12)13)2-5(8)9/h2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/b4-3- |
Clé InChI |
NUZLRKBHOBPTQV-ARJAWSKDSA-N |
SMILES isomérique |
C/C(=C(\CC(=O)O)/C(=O)O)/C(=O)O |
SMILES |
CC(=C(CC(=O)O)C(=O)O)C(=O)O |
SMILES canonique |
CC(=C(CC(=O)O)C(=O)O)C(=O)O |
Autres numéros CAS |
6061-93-4 |
Description physique |
Solid |
Synonymes |
alpha-methyl-cis-aconitate alpha-methylaconitate cis-2-butene-1,2,3-tricarboxylic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




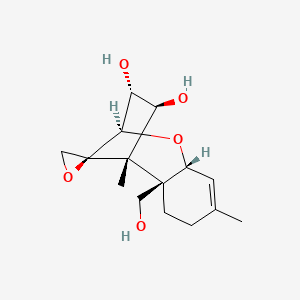
![3-[(3,5-Dibromo-6-oxo-1-cyclohexa-2,4-dienylidene)methylamino]-2-methylbenzoic acid](/img/structure/B1226780.png)
![2-[[6-Amino-2-(4-methoxyanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226786.png)
![Al-6619, [2h-Thieno[3,2-E]-1,2-Thiazine-6-Sulfonamide,2-(3-Hydroxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide]](/img/structure/B1226787.png)
![3-(Benzenesulfonyl)-1-cyclopropyl-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B1226789.png)

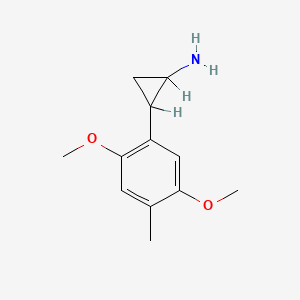
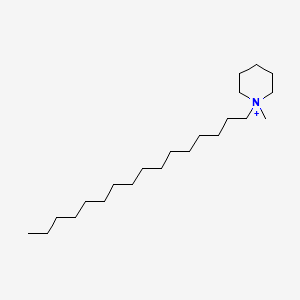

![(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1226796.png)
